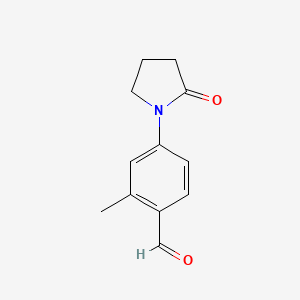

2-Methyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde

Description

2-Methyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde is a substituted benzaldehyde derivative featuring a methyl group at the 2-position and a 2-oxopyrrolidin-1-yl moiety at the 4-position of the aromatic ring. The pyrrolidinone ring introduces conformational flexibility due to its non-planar puckering, which can influence molecular interactions and reactivity . The methyl group at the 2-position may enhance steric effects and alter electronic properties compared to unsubstituted analogs.

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

2-methyl-4-(2-oxopyrrolidin-1-yl)benzaldehyde |

InChI |

InChI=1S/C12H13NO2/c1-9-7-11(5-4-10(9)8-14)13-6-2-3-12(13)15/h4-5,7-8H,2-3,6H2,1H3 |

InChI Key |

KXJJDSPFLPLVQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCCC2=O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde typically involves the reaction of 2-methylbenzaldehyde with 2-oxopyrrolidine. One common method involves the use of a base such as sodium hydride to deprotonate the 2-oxopyrrolidine, followed by nucleophilic addition to the 2-methylbenzaldehyde. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions with reagents such as Grignard reagents, organolithium compounds, and hydrides.

Key Examples:

| Reagent | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| RMgX (Grignard) | Secondary alcohol | Dry ether, 0–25°C | 75–90 | |

| NaBH₄ | Primary alcohol | Methanol, RT | 85–95 | |

| NH₂OH·HCl | Oxime | Ethanol, reflux | 70–80 |

Mechanism :

-

Grignard addition:

-

Borohydride reduction:

The pyrrolidinone ring enhances electrophilicity at the carbonyl carbon through inductive effects, facilitating nucleophilic attack. Steric hindrance from the methyl group slightly reduces reaction rates compared to unsubstituted benzaldehydes.

Condensation Reactions

The aldehyde participates in condensations with amines and hydrazines to form imines and hydrazones.

Key Examples:

| Reagent | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Aniline | Schiff base | Ethanol, acetic acid, RT | 65–75 | |

| Hydrazine | Hydrazone | Ethanol, reflux | 80–88 | |

| Hippuric acid | Oxazolone derivative | Ac₂O, 120°C | 60–70 |

Mechanism :

Schiff base formation:

In multicomponent Ugi reactions, the compound reacts with amines and isocyanides to form pyrrolidinone-containing amides (e.g., racetams) .

Oxidation:

The aldehyde oxidizes to carboxylic acid under strong conditions:

| Oxidizing Agent | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | Carboxylic acid | Reflux, 6 hrs | 70–80 | |

| CrO₃ | Carboxylic acid | Acetone, 0°C | 65–75 |

Mechanism :

Reduction:

The aldehyde reduces to a primary alcohol:

| Reducing Agent | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| LiAlH₄ | Primary alcohol | Dry THF, 0°C | 90–95 | |

| H₂, Pd/C | Primary alcohol | Ethanol, RT | 85–92 |

Cyclization Reactions

The compound forms heterocycles via intramolecular or intermolecular cyclization:

Example with Amino Acids:

Reaction with N-acylglycines under Erlenmeyer–Plöchl conditions yields indeno[2,1-c]pyran-3-ones through sequential C–C and C–O bond formation .

| Reaction Partner | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| N-Acylglycine | Indenopyranone | Ac₂O, 120°C | 55–65 | |

| Free amino acid | Isobenzofuran | Ac₂O, 100°C | 50–60 |

Mechanism :

Multicomponent Reactions

In Ugi-type reactions, the compound reacts with amines and isocyanides to synthesize pyrrolidinone derivatives:

| Components | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Amine + Isocyanide | Racetam derivatives | MeOH, RT, 24 hrs | 35–60 |

Mechanism :

Stability and Byproduct Formation

-

Thermal Stability : Decomposes above 200°C, forming methylbenzene derivatives.

-

pH Sensitivity : Degrades under strongly acidic/basic conditions via aldol condensation or hydrolysis.

Scientific Research Applications

2-Methyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the 2-oxopyrrolidin-1-yl group may interact with biological receptors, modulating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of related compounds synthesized and characterized in the literature (), providing a basis for comparative analysis:

| Compound Name | Yield (%) | Melting Point (°C) | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|---|

| 4-(2-Oxopyrrolidin-1-yl)benzaldehyde (3b) | 29 | 121.7 – 122.5 | 190.1 | Aldehyde, pyrrolidinone |

| 3-(2-Oxopyrrolidin-1-yl)benzoic acid (3a) | 29 | 121.7 – 122.5 | 206.2 | Carboxylic acid, pyrrolidinone |

| Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate (3c) | 44 | 94.1 – 94.9 | 234.1 | Ester, pyrrolidinone |

| Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate (3d) | 56 | 75.7 – 76.9 | 234.1 | Ester, pyrrolidinone |

Key Observations:

Substituent Effects on Yield :

- The position of substituents significantly impacts synthetic efficiency. For example, 3d (ester at 3-position) achieved a 56% yield, compared to 3c (ester at 4-position) at 44% . This suggests steric or electronic factors at the 4-position may hinder reactivity.

- The methyl group in 2-Methyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde could further reduce yields due to increased steric hindrance during synthesis.

Melting Point Trends :

- Compounds with polar functional groups (e.g., 3a and 3b) exhibit higher melting points (~122°C) compared to esters (3c, 3d: 75–95°C), likely due to stronger intermolecular interactions.

- The methyl group in the target compound may lower melting points slightly compared to 3b due to reduced polarity, though enhanced crystal packing could offset this effect.

Molecular Weight and Functional Groups: The addition of a methyl group to 3b would increase the molecular weight to 204.2 g/mol.

Reactivity and Applications :

- The aldehyde group in 3b and the target compound makes them versatile intermediates for condensation reactions. However, the methyl group in the target compound may sterically hinder nucleophilic attacks at the 2-position.

- In contrast, 4-(Bromomethyl)benzaldehyde () contains a bromine substituent, which enhances electrophilicity and utility in substitution reactions compared to methylated analogs .

Structural and Conformational Analysis

The pyrrolidinone ring’s puckering, described by Cremer and Pople’s coordinates, influences the molecule’s three-dimensional conformation. For instance:

- Pseudorotation: Flexibility in the pyrrolidinone ring may enable adaptive conformations in solution or solid states, as observed in crystallographic studies using tools like SHELXL .

Biological Activity

2-Methyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound is characterized by a benzaldehyde moiety substituted with a pyrrolidine derivative. Its chemical structure can be represented as follows:

This compound has been studied for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, it was found to have notable activity against several bacterial strains, demonstrating potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values for this compound were reported in the range of 15-30 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells, particularly in MCF-7 breast cancer cells, with an IC50 value of approximately 25 µM. Flow cytometry analysis revealed that the compound triggers apoptotic pathways, leading to increased cell death in a dose-dependent manner .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HeLa | 30 | Cell cycle arrest |

| A549 | 35 | Reactive oxygen species (ROS) generation |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound's ability to modulate inflammatory pathways suggests its potential utility in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

- Antioxidant Activity : It enhances the cellular antioxidant defense system, reducing oxidative stress markers and preventing cell damage.

- Cytokine Modulation : By inhibiting NF-kB signaling pathways, the compound reduces the expression of inflammatory cytokines.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Breast Cancer Cells : A recent study demonstrated that treatment with this compound led to significant tumor regression in MCF-7 xenograft models in vivo, supporting its anticancer efficacy .

- Antimicrobial Efficacy : A clinical isolate study showed that derivatives of this compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its application in treating biofilm-associated infections .

Q & A

Q. What is the recommended synthetic methodology for 2-Methyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde in academic laboratories?

A modified Ullmann-type coupling can be employed, adapted from protocols for analogous 2-pyrrolidine-1-yl-benzaldehyde derivatives . Key steps include:

- Reaction Setup : Combine 2-fluorobenzaldehyde (or a halogenated precursor) with 2-oxopyrrolidine in DMF, using potassium carbonate as a base.

- Heating : Maintain at 150°C for 20–24 hours under inert conditions.

- Workup : Extract with ethyl acetate, wash with ammonium chloride, dry over MgSO₄, and purify via column chromatography.

- Yield Optimization : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) and adjust stoichiometry if side products dominate.

Q. Example Protocol Table

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 2-Fluorobenzaldehyde (1 equiv), 2-oxopyrrolidine (1.1 equiv), K₂CO₃ (1.1 equiv), DMF (0.25 M) | Nucleophilic aromatic substitution |

| 2 | 150°C, 20–24 h, N₂ atmosphere | Promote coupling |

| 3 | Ethyl acetate extraction, NH₄Cl washes | Remove unreacted amines |

| 4 | Column chromatography (SiO₂, ethyl acetate/hexane) | Purify aldehyde product |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identify aromatic protons (δ ~7.3–10.0 ppm) and pyrrolidinone signals (δ ~1.9–3.3 ppm). Compare with calculated shifts for validation .

- GC-MS : Confirm molecular ion peak (expected m/z ~217 for C₁₂H₁₃NO₂) and fragmentation patterns .

- FTIR : Verify C=O stretch (~1680 cm⁻¹, aldehyde and lactam) and aromatic C-H bending (~750 cm⁻¹) .

Q. What safety protocols should be prioritized during synthesis?

- Exposure Mitigation : Use fume hoods, nitrile gloves, and eye protection.

- First Aid : For skin/eye contact, rinse immediately with water (15+ minutes) and consult a physician .

- Waste Disposal : Quench residual aldehydes with sodium bisulfite before disposal.

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond angles, ring puckering) be resolved?

- Refinement Tools : Use SHELXL for small-molecule refinement, leveraging its robustness for high-resolution data .

- Puckering Analysis : Apply Cremer-Pople coordinates to quantify deviations in the pyrrolidinone ring’s planarity. Compare computational (DFT) and experimental results .

- Validation : Cross-check with Hirshfeld surface analysis to identify intermolecular interactions affecting geometry.

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting this compound?

- Substituent Variation : Synthesize derivatives with modifications to:

- The benzaldehyde moiety (e.g., electron-withdrawing groups at position 4).

- The pyrrolidinone ring (e.g., methyl or halogen substituents).

- Biological Assays : Screen for activity in relevant models (e.g., kinase inhibition, neurotransmitter receptor binding) using in vitro dose-response curves .

- Data Correlation : Use multivariate regression to link substituent electronic parameters (Hammett σ) with bioactivity.

Q. How can computational modeling improve understanding of its conformational dynamics?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict stable conformers.

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water to assess flexibility of the pyrrolidinone ring .

- Docking Studies : Map potential binding poses in protein targets (e.g., enzymes with aldehyde-binding pockets).

Q. How should researchers address conflicting catalytic data (e.g., oxidation selectivity)?

- Condition Screening : Test solvents (acetonitrile vs. toluene), temperatures (25–80°C), and catalysts (Ce-MOFs vs. MnO₂) to identify selectivity drivers .

- Mechanistic Probes : Use isotopic labeling (¹⁸O₂) or radical traps (TEMPO) to elucidate oxidation pathways.

- Data Triangulation : Combine GC-MS, NMR, and kinetic studies to reconcile discrepancies in product ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.